N-Benzyl-N-methylputrescine

説明

N-Benzyl-N-methylputrescine is a derivative of putrescine, a biogenic amine that is involved in various biochemical pathways. While the provided papers do not directly discuss N-Benzyl-N-methylputrescine, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis of N-Benzyl-N-methylputrescine.

Synthesis Analysis

The synthesis of related N-arylputrescine derivatives has been reported using aminolysis of 4-chlorobutyronitrile followed by reduction . Additionally, a practical method for synthesizing tertiary N-aryltetra and pentamethylenediamines, which are structurally related to N-Benzyl-N-methylputrescine, involves selective monoalkylation of N-alkylanilines followed by reduction . These methods suggest that a similar approach could potentially be applied to synthesize N-Benzyl-N-methylputrescine by selecting appropriate starting materials and reaction conditions.

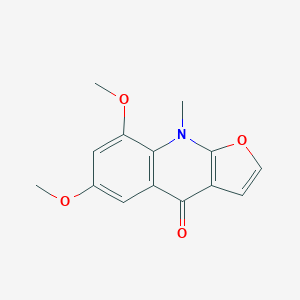

Molecular Structure Analysis

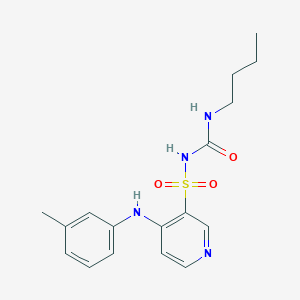

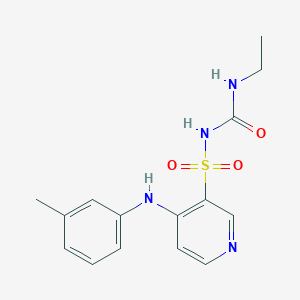

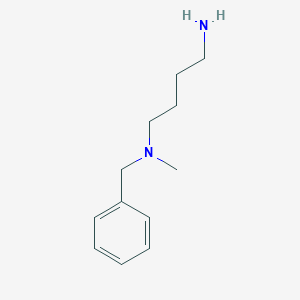

The molecular structure of N-Benzyl-N-methylputrescine would consist of a putrescine backbone with a benzyl group and a methyl group attached to the nitrogen atoms. While the papers do not provide direct information on the molecular structure of N-Benzyl-N-methylputrescine, they do discuss the structures of similar compounds. For instance, the structure of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was determined using spectroscopic methods . These insights could guide the structural analysis of N-Benzyl-N-methylputrescine.

Chemical Reactions Analysis

The papers provided do not specifically address the chemical reactions of N-Benzyl-N-methylputrescine. However, they do describe the chemical reactions of related compounds. For example, the synthesis of N-arylputrescine derivatives involves aminolysis and reduction reactions , and the synthesis of N-aryl-3-oxobutanamides involves three-component reactions . These reactions could be relevant when considering the reactivity of N-Benzyl-N-methylputrescine in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-N-methylputrescine are not directly discussed in the provided papers. However, the purification and characterization of N-methylputrescine oxidase, an enzyme that catalyzes the conversion of N-methylputrescine to N-methylpyrrolinium salt, provide some context for the biochemical properties of related compounds . The enzyme's specificity and kinetic parameters, such as the Km value, offer insights into the reactivity of N-methylputrescine, which could be extrapolated to N-Benzyl-N-methylputrescine to some extent.

科学的研究の応用

Role in Alkaloid Biosynthesis : N-Benzyl-N-methylputrescine is implicated in the biosynthesis of alkaloids, especially in plants like tobacco and Duboisia. For instance, it's involved in the oxidative deamination process in tobacco roots, contributing to nicotine biosynthesis (Mizusaki et al., 1972). Similarly, research has identified it as a precursor in the pathway leading to tropane and pyridine alkaloids (Moyano et al., 2002).

Enzymatic Studies and Kinetics : The enzyme N-methylputrescine oxidase, which acts on N-Benzyl-N-methylputrescine, has been studied for its role in alkaloid synthesis. Its purification and characterization from Nicotiana tabacum roots highlight its significance in converting N-methylputrescine to N-methylpyrrolinium salt (McLauchlan et al., 1993).

Chemical Synthesis and Radiolabeling : The chemical synthesis and radiolabeling of N-Benzyl-N-methylputrescine are crucial for deeper biochemical studies. For example, [methyl-14C]-N-methylputrescine was synthesized for research purposes, demonstrating the utility of this compound in tracing and studying metabolic pathways (Secor et al., 1994).

Molecular Cloning and Genetic Studies : Molecular cloning of enzymes related to N-Benzyl-N-methylputrescine, like the N-methylputrescine oxidase gene from tobacco, sheds light on the genetic and molecular basis of alkaloid biosynthesis (Heim et al., 2007).

Pharmacological Potential : Research into N-Benzyl derivatives of polyamines, including N-Benzyl-N-methylputrescine, explores their potential as vectors for cancer therapy and imaging. This includes studies on their transport characteristics, DNA-binding properties, and cytotoxicity (Martin et al., 2001).

Metabolic Characterization in Plant Cultures : The role of N-Benzyl-N-methylputrescine in plant root cultures, particularly in relation to the production of pharmaceutical alkaloids, has been extensively studied. This includes its metabolic characterization in plants like Hyoscyamus niger and its impact on the production of compounds like hyoscyamine and scopolamine (Geng et al., 2018).

将来の方向性

特性

IUPAC Name |

N'-benzyl-N'-methylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKXNYGPRVTRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCN)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427963 | |

| Record name | N-Benzyl-N-methylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-methylputrescine | |

CAS RN |

221196-25-4 | |

| Record name | N-Benzyl-N-methylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)